molecular formula C6H12N2O2 B1289644 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one CAS No. 117701-75-4

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B1289644
CAS No.: 117701-75-4
M. Wt: 144.17 g/mol
InChI Key: YKZWLZLFBNIZCC-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

More research is needed to elucidate these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Specific details about how these factors influence the compound’s action are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one can be synthesized through the reaction of piperazine with ethylene oxide . The reaction involves dissolving piperazine hexahydrate in water, cooling the solution to 15-20°C, and then introducing ethylene oxide. The reaction mixture is stirred at 30-35°C for 2 hours, followed by heating to remove excess water. The product is then isolated through filtration and distillation .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-5-6(10)8-3-1-7-2-4-8/h7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZWLZLFBNIZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594265
Record name 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117701-75-4
Record name 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-1-(piperazin-1-yl)ethan-1-one
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